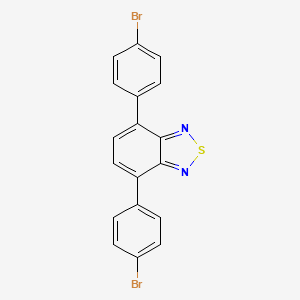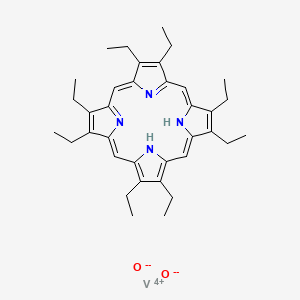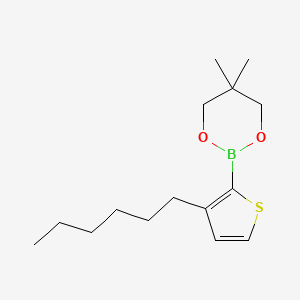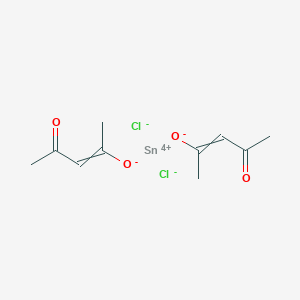
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C18H10Br2N2S. It is a derivative of benzo[c][1,2,5]thiadiazole, featuring two bromophenyl groups attached at the 4 and 7 positions. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photocatalysis: The compound serves as a photocatalyst in visible-light-driven reactions, including the degradation of pollutants and the synthesis of fine chemicals.
Fluorescent Sensors: It is employed in the design of fluorescent sensors for detecting various analytes, such as metal ions and organic molecules.
Mécanisme D'action
The mechanism of action of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole involves its electronic properties and interactions with other molecules. The compound’s benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the bromophenyl groups can participate in electron-donating interactions. This electron donor-acceptor system facilitates charge transfer processes, making it effective in applications like photocatalysis and organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but with thiophene groups instead of bromophenyl groups.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Features a formyl group at the 4 position instead of bromophenyl groups.
Uniqueness
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is unique due to its specific electronic properties and structural configuration, which make it highly effective in organic electronic applications. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility in scientific research .
Propriétés
Formule moléculaire |
C18H10Br2N2S |
|---|---|
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
Clé InChI |
KSDSSBYHYZYNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)

![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)


![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)



![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
